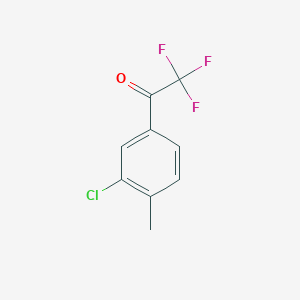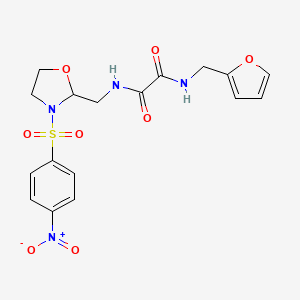
N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H18N4O8S and its molecular weight is 438.41. The purity is usually 95%.
BenchChem offers high-quality N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis Methodology: A novel synthetic approach has been developed for oxalamides like N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides and is high yielding, offering a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
- Reactivity with Alkali Metal Halides: The compound undergoes significant chemical transformations when reacting with alkali metal halides and lithium hydroxide. These reactions include the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol and the opening of the 2-oxazolidine ring (Madesclaire et al., 2013).
Metabolism and Antibacterial Activity
- Metabolism in Livestock and Fish: Nitrofurans, including derivatives like furazolidone, are metabolized in livestock and fish, leading to the formation of various metabolites. These metabolites include 3-amino-2-oxazolidinone, which is of interest due to its potential carcinogenic and mutagenic properties (Trantopoulos et al., 2019).
- Antibacterial Properties: Methylamino piperidinyl oxazolidinones, which are structurally related to N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, have been synthesized and evaluated for their antibacterial activities. Some of these compounds have shown promising results against various bacterial strains, including resistant Gram-positive strains (Srivastava et al., 2007).
Toxicology and Safety Evaluation
- Toxicity and Metabolism Analysis: Studies on nitrofurans, including furazolidone, have been conducted to understand their toxicity and metabolism. The focus is on their potential carcinogenicity and the formation of toxic metabolites in edible tissues of treated animals (Vass et al., 2018).
- Metabolism in Microsomes: The metabolism of furazolidone in swine liver microsomes has been studied, revealing insights into how similar compounds, including N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, might be processed in biological systems (Vroomen et al., 1987).
Catalytic Applications
- Cu-Catalyzed N-Arylation: The compound has been used in copper-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides, demonstrating its potential in catalytic applications and synthesis of complex organic compounds (Bhunia et al., 2022).
Anticancer Research
- Anticancer Activity: Derivatives of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide, which are structurally similar to N1-(furan-2-ylmethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, have been synthesized and tested for anticancer activity. Some derivatives showed potent cytotoxic effects against leukemia cell lines, indicating the potential of these compounds in cancer research (Horishny et al., 2021).
Eigenschaften
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O8S/c22-16(18-10-13-2-1-8-28-13)17(23)19-11-15-20(7-9-29-15)30(26,27)14-5-3-12(4-6-14)21(24)25/h1-6,8,15H,7,9-11H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFAFXGFWXEKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2612979.png)
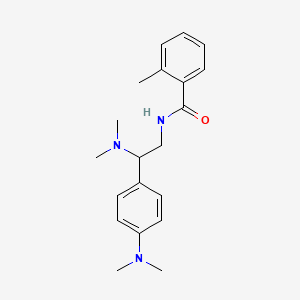
![N-[Cyano-(2,4-difluorophenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2612987.png)
![N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide](/img/structure/B2612988.png)

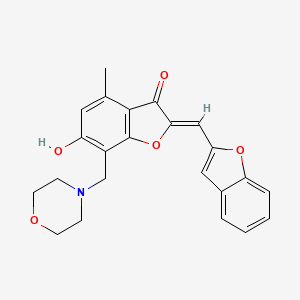


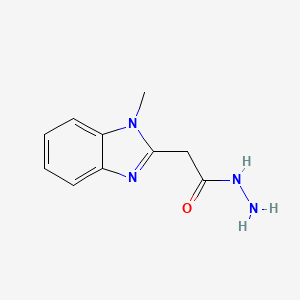
![N-[4-(Aminomethyl)phenyl]-4-cyanobenzamide](/img/structure/B2612997.png)
![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)
